

Application Note: Thalidomide-5-OH as a Reference Standard in Analytical Chemistry

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Compound of Interest		
Compound Name:	Thalidomide-5-OH	
Cat. No.:	B1239145	Get Quote

Introduction

Thalidomide-5-OH is a primary hydroxylated metabolite of Thalidomide, a compound with a complex history that has been repurposed for treating various inflammatory conditions and cancers, such as multiple myeloma.[1][2] The biotransformation of Thalidomide occurs through both non-enzymatic hydrolysis and enzyme-mediated hydroxylation, resulting in numerous metabolites.[3][4] As a key metabolite, the accurate identification and quantification of **Thalidomide-5-OH** in biological matrices are crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a well-characterized **Thalidomide-5-OH** reference standard is indispensable for ensuring the accuracy, precision, and reliability of analytical data in research, clinical diagnostics, and drug development.

This document provides detailed application notes and protocols for the use of **Thalidomide-5-OH** as a reference standard in common analytical techniques.

Physicochemical Properties of Thalidomide-5-OH

A summary of the key physicochemical properties for **Thalidomide-5-OH** is presented below. This data is essential for method development and accurate preparation of standard solutions.



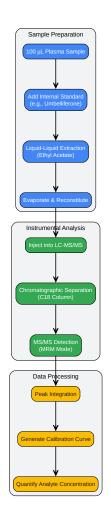
Property	Value	Reference
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-5- hydroxyisoindole-1,3-dione	[5]
Synonyms	5-hydroxythalidomide, Thalidomide-5'-OH	[5][6]
CAS Number	64567-60-8	[5][7]
Molecular Formula	C13H10N2O5	[5][8]
Molecular Weight	274.23 g/mol	[5]
Monoisotopic Mass	274.05897142 Da	[5]

Application 1: Quantitative Analysis in Biological Matrices by LC-MS/MS

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Thalidomide and **Thalidomide-5-OH** in human plasma. Such analysis is fundamental for pharmacokinetic studies.[6]

Experimental Workflow: Pharmacokinetic Analysis





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Caption: Workflow for quantifying **Thalidomide-5-OH** in plasma.

Detailed Experimental Protocol

- 1. Preparation of Stock and Standard Solutions:
- Prepare a primary stock solution of **Thalidomide-5-OH** reference standard (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO. Store at -20°C or -80°C.[7]
- Perform serial dilutions of the stock solution with the same solvent to prepare working standard solutions.
- Prepare calibration curve standards by spiking blank human plasma with the working standard solutions to achieve a concentration range of 0.2-50.0 ng/mL.[6]



- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To 100 μL of plasma sample (calibration standard, QC, or unknown), add the internal standard (IS) solution (e.g., umbelliferone).[6]
- · Vortex mix for 30 seconds.
- Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase and inject a portion into the LC-MS/MS system.[6]

3. LC-MS/MS Conditions:

The following tables summarize the instrumental conditions adapted from validated methods.
[6]

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	BETASIL C ₁₈ (4.6 x 150 mm, 5 μm)
Mobile Phase	Methanol:Water (containing 0.1% formic acid) (70:30, v/v)
Flow Rate	0.5 mL/min
Mode	Isocratic
Injection Volume	20 μL

| Column Temp. | Ambient |



Table 2: Mass Spectrometry Parameters

Parameter	Thalidomide-5-OH	Internal Standard (Umbelliferone)
Ionization Mode	APCI (Atmospheric Pressure Chemical Ionization) or ESI+	APCI or ESI+
Scan Type	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	273.2	163.1

| Product Ion (m/z) | 161.3 | 107.1 |

Table 3: Method Validation Summary

Parameter	Result
Linearity Range	0.2 - 50.0 ng/mL
Precision (RSD%)	< 15%

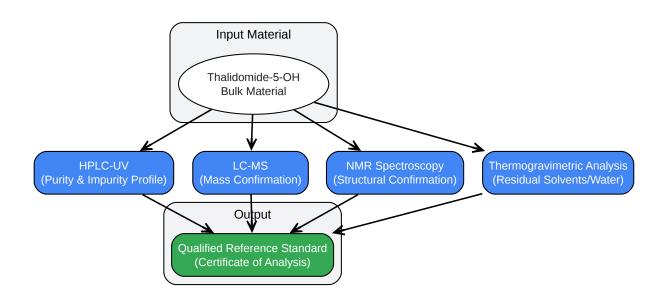
| Accuracy (RE%) | Within ±15% |

Application 2: Identity and Purity Confirmation of Reference Standard

Before use, a new batch of **Thalidomide-5-OH** reference standard must be qualified to confirm its identity and determine its purity. This typically involves a combination of chromatographic and spectroscopic techniques.

Experimental Workflow: Reference Standard Qualification





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Caption: Workflow for the qualification of a reference standard.

Detailed Experimental Protocols

- 1. Purity Determination by HPLC-UV:
- Chromatographic System: An HPLC system with a UV/PDA detector.
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μm particle size).[9]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01M potassium dihydrogen orthophosphate).[9]
- Flow Rate: 0.7 1.0 mL/min.



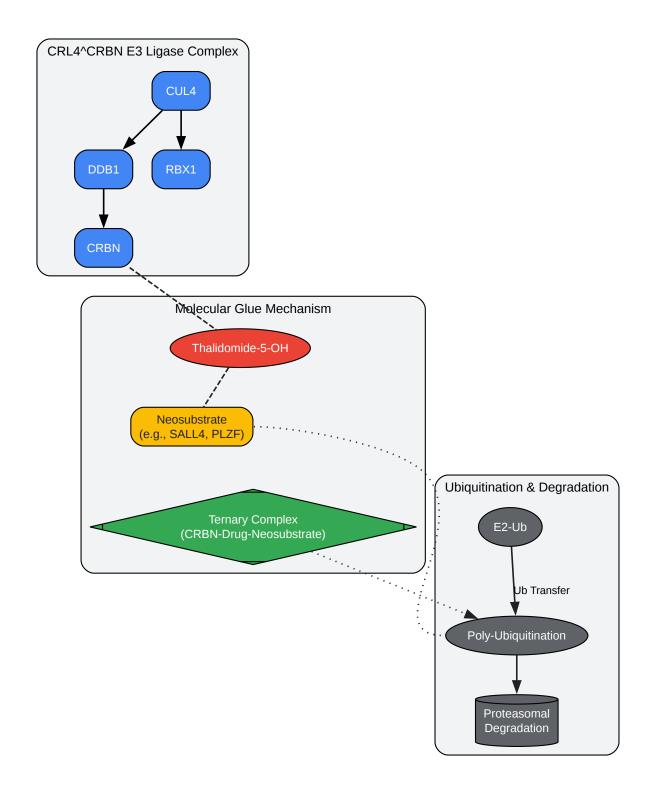
- Detection Wavelength: Monitor at a suitable wavelength, such as 220 nm or 297 nm, determined by UV scan.
- Procedure: Dissolve an accurately weighed amount of Thalidomide-5-OH in the mobile phase. Inject into the HPLC system. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
- 2. Identity Confirmation by LC-MS:
- Utilize the LC parameters from the purity method or the quantitative method described in Application 1.
- Direct the column effluent to a mass spectrometer.
- Confirm the presence of the correct molecular ion for **Thalidomide-5-OH** ([M+H]⁺ at m/z 275.06 or [M-H]⁻ at m/z 273.05).
- 3. Structural Elucidation by NMR Spectroscopy:
- Sample Preparation: Dissolve 5-10 mg of the **Thalidomide-5-OH** reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
- Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
- Confirmation: The resulting spectra should be consistent with the known chemical structure of 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide unambiguous structural confirmation.[10][11]

Application 3: Mechanistic Studies of Thalidomide Action

Thalidomide and its derivatives exert their therapeutic and teratogenic effects by binding to the protein Cereblon (CRBN).[12] CRBN acts as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[7] **Thalidomide-5-OH** is also a CRBN ligand and can be used as a reference compound in biochemical and cellular assays to study this pathway.[7][8]



Signaling Pathway: CRL4^CRBN E3 Ligase Action



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Caption: Thalidomide-5-OH acts as a molecular glue.

Mechanism Overview:

- Binding: Thalidomide or its metabolite, Thalidomide-5-OH, binds to the CRBN protein within the CRL4^CRBN E3 ligase complex.[7][12]
- Recruitment: This binding event alters the substrate-binding surface of CRBN, enabling it to recognize and recruit new proteins, termed "neosubstrates" (e.g., SALL4, PLZF), which it would not normally interact with.[8][13]
- Ubiquitination: The CRL4^CRBN complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the recruited neosubstrate.
- Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.

The use of **Thalidomide-5-OH** as a reference standard in competitive binding assays or cellular degradation assays is essential for understanding the structure-activity relationship of different thalidomide analogs and their effects on specific neosubstrates.[13]

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